molecular formula C10H9BrN2 B11869944 8-Bromo-2-methylquinolin-5-amine

8-Bromo-2-methylquinolin-5-amine

Cat. No.: B11869944
M. Wt: 237.10 g/mol
InChI Key: GEVHFIDEEYAWOQ-UHFFFAOYSA-N
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Description

8-Bromo-2-methylquinolin-5-amine is a chemical compound that has garnered significant interest in scientific research due to its unique physical, chemical, and biological properties. This compound is part of the quinoline family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-methylquinolin-5-amine typically involves several classical reaction methodologies. Some of the well-known methods include:

    Gould–Jacobs Reaction: This method involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions.

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with ketones or aldehydes in the presence of acidic or basic catalysts.

    Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Industrial Production Methods

Industrial production of this compound often employs optimized versions of the above-mentioned synthetic routes. These methods are scaled up to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-methylquinolin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Various amine derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

8-Bromo-2-methylquinolin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 8-Bromo-2-methylquinolin-5-amine is not fully understood. it is believed to interact with various molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinolin-5-amine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    8-Chloro-2-methylquinolin-5-amine: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.

    8-Bromoquinoline:

Uniqueness

8-Bromo-2-methylquinolin-5-amine is unique due to the presence of both the bromine atom and the amine group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

8-bromo-2-methylquinolin-5-amine

InChI

InChI=1S/C10H9BrN2/c1-6-2-3-7-9(12)5-4-8(11)10(7)13-6/h2-5H,12H2,1H3

InChI Key

GEVHFIDEEYAWOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)N)Br

Origin of Product

United States

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